molecular formula C18H17F3N2O2 B12640563 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12640563
M. Wt: 350.3 g/mol
InChI Key: XWMKKIQCFPTPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) of the compound reveals distinct signals corresponding to its aromatic and aliphatic regions:

  • Aromatic protons : The indazole ring’s protons resonate as a multiplet between δ 7.2–8.5 ppm, with deshielding observed for H-5 and H-6 due to the electron-withdrawing trifluoromethyl group. The benzene-1,3-diol moiety shows two singlets at δ 6.8 ppm (H-2 and H-6) and δ 6.9 ppm (H-4 and H-5), split by coupling with hydroxyl groups.
  • Aliphatic protons : The isobutyl group’s methyl protons appear as a doublet (δ 1.1 ppm, J = 6.8 Hz), while the methylene protons adjacent to the indazole nitrogen resonate as a triplet (δ 2.6 ppm, J = 7.2 Hz).

Carbon-13 NMR (¹³C NMR) corroborates these assignments, with the trifluoromethyl carbon appearing at δ 122 ppm (q, J = 288 Hz) due to coupling with fluorine.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy identifies key functional groups:

  • A broad absorption band at 3300 cm⁻¹ corresponds to O-H stretching in the diol moiety.
  • Sharp peaks at 1120 cm⁻¹ (C-F stretching) and 1350 cm⁻¹ (C-N stretching) confirm the trifluoromethyl and indazole groups, respectively.
  • The absence of carbonyl stretches (1700–1800 cm⁻¹) rules out oxidation products.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 350.43 ([M]⁺), with characteristic fragments:

  • m/z 232.10 : Loss of the isobutyl group (-C₄H₉).
  • m/z 185.07 : Cleavage of the indazole ring, retaining the trifluoromethylbenzene fragment.
    These patterns align with the compound’s structural instability under high-energy conditions.

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar indazole core (torsion angle < 5°) fused to the benzene-1,3-diol system. Key crystallographic parameters include:

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 12.4 Å, c = 15.7 Å
Dihedral angle (C3–N2–C4–O1) 172.3°

The trifluoromethyl group adopts a staggered conformation relative to the indazole plane, minimizing steric hindrance. Hydrogen bonding between hydroxyl groups (O–H···N, 2.8 Å) stabilizes the crystal lattice.

Computational Chemistry Approaches to Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level optimize the molecule’s geometry, reproducing experimental bond lengths within 0.02 Å. Key findings include:

  • The HOMO (-6.8 eV) localizes on the indazole ring, indicating nucleophilic reactivity.
  • The LUMO (-1.9 eV) resides on the trifluoromethyl group, suggesting electrophilic susceptibility.
    Molecular dynamics simulations predict a solvation free energy of -15.2 kcal/mol in water, consistent with moderate hydrophilicity.

The SMILES string CC(C)CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O enables virtual screening in drug discovery pipelines, highlighting the compound’s potential as a kinase inhibitor scaffold.

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[2-(2-methylpropyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H17F3N2O2/c1-10(2)9-23-17(12-7-6-11(24)8-15(12)25)13-4-3-5-14(16(13)22-23)18(19,20)21/h3-8,10,24-25H,9H2,1-2H3

InChI Key

XWMKKIQCFPTPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Formation of Indazole Core :

    • The indazole ring is synthesized via cyclization reactions involving hydrazine derivatives and aromatic ketones or aldehydes.
    • Specific catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) may be employed to facilitate cyclization.
  • Substitution with Trifluoromethyl Group :

    • The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions like photochemical reactions or nucleophilic substitution.
  • Attachment of 2-Methylpropyl Group :

    • Alkylation reactions are used to attach the 2-methylpropyl group to the indazole ring.
    • Common alkylating agents include alkyl halides (e.g., isobutyl bromide) in the presence of bases like K₂CO₃.
  • Coupling with Benzenediol :

    • The benzenediol moiety is linked to the indazole derivative through electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling).

Optimization Parameters

  • Reaction temperature, solvent choice (e.g., DMF, DMSO), and catalyst selection are critical factors influencing yield and purity.
  • Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency.

Detailed Synthetic Pathways

Pathway Example

Step Reaction Reagents/Conditions
1 Cyclization of hydrazine derivative with ketone Hydrazine hydrate, aromatic ketone, AlCl₃
2 Introduction of trifluoromethyl group CF₃I, photochemical reactor
3 Alkylation with isobutyl bromide Isobutyl bromide, K₂CO₃
4 Coupling with benzenediol Benzenediol, Pd catalyst

Analytical Techniques for Verification

To ensure the purity and structural integrity of the synthesized compound, analytical techniques such as:

Challenges in Synthesis

  • The introduction of trifluoromethyl groups often requires specialized reagents and conditions due to their high reactivity.
  • Maintaining regioselectivity during functionalization of the indazole ring can be challenging.
  • Optimizing reaction conditions for high yields without compromising purity is crucial.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound 4IV4 with structurally analogous indazolyl-1,3-benzenediol derivatives from crystallographic and synthetic studies (Table 1).

Table 1: Structural and Crystallographic Comparison of Related Compounds

Compound ID Substituent at Indazole Position Indazole Tautomer Resolution (Å) Source
4IV4 2-(2-Methylpropyl), 7-CF₃ 2H 2.30
4IU7 2-Ethyl, 7-CF₃ 2H 2.29
4IUI 1-Butyl, 7-CF₃ 1H 2.30
4IV2 1-(2-Methylpropyl), 7-CF₃ 1H 2.14
4IVW 2-Benzyl, 7-CF₃ 2H 2.06

Key Observations:

Substituent Position and Tautomerism: 4IV4 and 4IU7/4IVW are 2H-indazole tautomers, while 4IUI/4IV2 are 1H-indazole derivatives.

Substituent Size and Crystallographic Resolution :

  • 4IVW (2-benzyl substituent) achieves the highest resolution (2.06 Å), likely due to improved crystal packing from the planar benzyl group. In contrast, 4IV4 (2.30 Å) and 4IUI/4IU7 (2.29–2.30 Å) exhibit moderate resolution, suggesting that linear alkyl chains (e.g., ethyl, butyl) or branched groups (e.g., 2-methylpropyl) may reduce crystallographic order .

Trifluoromethyl (-CF₃) Effects :

  • All compounds in Table 1 retain the 7-CF₃ group, which enhances metabolic stability and electron-withdrawing properties. This feature is critical for maintaining ligand-receptor binding affinity across the series .

Comparison with Non-Indazole Analogs: describes a pyridinecarboxylate derivative with a 4-(2-methylpropyl) substituent and trifluoromethyl groups. While this compound (thiazopyr) shares hydrophobic and electron-withdrawing features with 4IV4, its pyridine core and pesticidal application highlight divergent pharmacological profiles compared to estrogen-targeted indazolyl derivatives .

Biological Activity

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula: C18H17F3N2O2
  • Molecular Weight: 348.34 g/mol
  • IUPAC Name: 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

This compound features a benzenediol moiety linked to an indazole derivative with trifluoromethyl and isopropyl substituents, contributing to its unique biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of indazole exhibit significant antitumor properties. For instance, compounds similar to 1,3-benzenediol derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain carbamoylated indazole derivatives demonstrated superior antitumor activity against Ramos cells compared to established chemotherapeutics like 5-fluorouracil (IC50 = 36.0 µM) .

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is essential for treating hyperpigmentation disorders. Analogous compounds have been tested for their tyrosinase inhibitory activity. For example, some analogs exhibited IC50 values significantly lower than that of kojic acid (IC50 = 24.09 µM), suggesting that they are potent tyrosinase inhibitors . The strongest inhibitor among tested analogs had an IC50 value of just 0.08 µM.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant efficacy was comparable to established antioxidants in various assays .

The biological activities of 1,3-benzenediol derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: The inhibition of key enzymes such as tyrosinase is a primary mechanism through which these compounds exert their effects.
  • Radical Scavenging: The ability to neutralize free radicals contributes to their antioxidant properties, potentially mitigating oxidative damage in cells.
  • Cell Cycle Modulation: Some studies suggest that these compounds may influence cell cycle progression in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Nair et al. (2024)Benzylidene-3-methyl-2-thioxothiazolidin-4-one analogsTyrosinase inhibitionAnalog 3 showed IC50 = 0.08 µM, significantly stronger than kojic acid .
Recent Antitumor StudyCarbamoylated indazolesAntitumor activityCompound 4d showed better activity than 5-FU against Ramos cells .
Antioxidant Efficacy StudyVarious analogsAntioxidant activityStrong antioxidant effects comparable to positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.